N-(3-acetamidophenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN5O4/c1-19(34)29-21-4-3-5-22(14-21)30-27(36)18-33-17-26(37-2)25(35)15-24(33)16-31-10-12-32(13-11-31)23-8-6-20(28)7-9-23/h3-9,14-15,17H,10-13,16,18H2,1-2H3,(H,29,34)(H,30,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOQTONAYTZIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group, and finally, the coupling with the acetamidophenyl and dihydropyridinyl moieties. Common reagents used in these reactions include acetic anhydride, methoxy compounds, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature and pressure controls would ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing piperazine derivatives exhibit significant antimicrobial activity. Studies have shown that modifications to the piperazine structure can enhance the efficacy of these compounds against various bacterial strains. For instance, the introduction of fluorine atoms has been linked to increased potency against Gram-positive bacteria .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Piperazine derivatives have been explored as anticancer agents due to their ability to interact with various biological targets. For example, 4-fluorophenylpiperazine derivatives have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Neurological Applications
Given the presence of the piperazine moiety, this compound may also have applications in treating neurological disorders. Piperazine derivatives are often evaluated for their effects on neurotransmitter systems, which could lead to new treatments for conditions such as anxiety and depression. The fluorinated piperazine structure may enhance blood-brain barrier permeability, making it a candidate for central nervous system-targeting drugs .
Case Study 1: Antimicrobial Efficacy
A study conducted by Basoglu et al. evaluated various piperazine derivatives for their antimicrobial properties. The results demonstrated that modifications similar to those found in N-(3-acetamidophenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide significantly enhanced activity against resistant bacterial strains .
Case Study 2: Anticancer Research
Research published in 2023 highlighted the synthesis of new piperazine-based compounds that exhibited promising anticancer activity. The study focused on their ability to induce apoptosis in cancer cell lines, suggesting that similar modifications to this compound could yield effective anticancer agents .
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Insights
Piperazine Derivatives
- The target compound’s 4-fluorophenylpiperazine moiety likely enhances selectivity for serotonin or dopamine receptors compared to the phenylpiperazine in and , as fluorine atoms often improve binding affinity and blood-brain barrier penetration .
Core Heterocycles
- The 1,4-dihydropyridin-4-one core in the target compound may confer redox activity or calcium channel modulation, distinct from the azetidinone in (associated with β-lactamase inhibition) or the quinazolinone in (kinase inhibition) .
- 1,4-Dihydropyridines (e.g., ) are well-known for L-type calcium channel blockade, but the 4-oxo group in the target compound could shift activity toward antioxidant or enzyme-inhibitory roles .
Substituent Effects
- The 3-acetamidophenyl group in the target compound may improve solubility and hydrogen-bonding capacity compared to the 3-methoxyphenoxy group in or the trifluoromethylphenyl in .
- The 5-methoxy substituent on the dihydropyridinone core could stabilize the molecule via electron donation, contrasting with the electron-withdrawing cyano and thioether groups in .
Research Findings and Data Gaps
- The target compound’s melting point is unreported but may be lower due to its less rigid structure .
- Synthetic Challenges: Piperazine-linked acetamides (e.g., ) require multi-step synthesis, often involving Mitsunobu or Ullmann coupling. The target compound’s dihydropyridinone core may necessitate cyclocondensation reactions under controlled conditions .
- Biological Data: Limited empirical data exist for the target compound. Structural analogs like and show activities ranging from antimicrobial to anticancer effects, suggesting avenues for testing .
Biological Activity
N-(3-acetamidophenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a synthetic compound that belongs to the class of pyridinone derivatives. This compound has garnered attention in pharmacological research due to its potential therapeutic applications and biological activities.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyridinone core which is often associated with various biological activities.
- A piperazine moiety , which is known for its role in enhancing pharmacological properties.
1. Antimicrobial Activity
Research indicates that derivatives of pyridinones, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can be effective against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, the presence of the piperazine group has been linked to enhanced antibacterial activity due to its ability to interact with bacterial membranes and enzymes involved in cell wall synthesis .
2. Anticancer Potential
Recent studies have highlighted the anticancer properties of pyridinone derivatives. The compound's ability to inhibit cancer cell proliferation has been observed in various in vitro assays. For example, a related study demonstrated that similar compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways . The mechanism often involves the modulation of cell cycle regulators and apoptotic factors.
3. Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological effects. Compounds containing piperazine rings have been reported to exhibit activity against neurotransmitter receptors, particularly serotonin receptors. This activity may lead to anxiolytic or antidepressant effects, making it a candidate for further investigation in neuropharmacology .
4. Anti-inflammatory Activity
Pyridinone derivatives are also known for their anti-inflammatory properties. The compound's structural features may contribute to its ability to inhibit inflammatory mediators, which is crucial in the treatment of chronic inflammatory diseases .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antimicrobial Activity : A series of pyridinone derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Results indicated that compounds with substitutions similar to those found in this compound showed promising results against various pathogens, including E. coli and S. aureus .
- Neuropharmacological Evaluation : A study investigated the effects of piperazine-containing compounds on serotonin receptors, revealing significant binding affinity and functional activity that could translate into therapeutic effects for mood disorders .
Research Findings Summary Table
Q & A
Basic Research Questions
What are the optimal synthetic routes for N-(3-acetamidophenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide?
Answer:
The synthesis involves multi-step reactions, including:
- Piperazine functionalization : Coupling 4-(4-fluorophenyl)piperazine with a chloromethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Dihydropyridone formation : Cyclization of substituted acetamide precursors via palladium-catalyzed reductive cyclization, using formic acid derivatives as CO surrogates to enhance yield (~60–75%) .
- Final coupling : Amide bond formation between the dihydropyridone core and 3-acetamidophenylacetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) .
Key parameters : Solvent polarity (DMF > DCM) and temperature (60–80°C) significantly affect reaction efficiency.
How can structural characterization of this compound be systematically performed?
Answer:
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry of the piperazine and dihydropyridone moieties. Key signals include:
- Piperazine N-CH₂ protons at δ 2.8–3.2 ppm.
- Dihydropyridone C=O at ~170 ppm in ¹³C NMR .
- X-ray crystallography : Resolve conformational flexibility of the acetamide linker and piperazine orientation. For analogs, dihedral angles between phenyl and pyridone rings range from 48–80° .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~580–600 Da) .
What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Receptor binding : Screen for affinity at serotonin (5-HT₁A) or dopamine D₂ receptors due to structural similarity to piperazine-based psychotropics. Use radioligand displacement assays (e.g., [³H]spiperone for D₂, IC₅₀ < 1 µM in active analogs) .
- Enzyme inhibition : Test inhibition of cyclooxygenase (COX-2) or lipoxygenase (LOX) via fluorometric assays. Related dihydropyridones show IC₅₀ values of 10–50 µM .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ ~20–100 µM) .
Advanced Research Questions
How can computational methods identify potential pharmacological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 5-HT₁A or σ receptors. For analogs, docking scores (ΔG ~-9 kcal/mol) correlate with experimental binding .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors at the pyridone oxygen, hydrophobic regions near the fluorophenyl group) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
How to resolve contradictions between in vitro activity and in vivo efficacy?
Answer:
- Pharmacokinetic profiling : Measure metabolic stability in liver microsomes. Piperazine-containing analogs often show high clearance (>50% in 1 h) due to CYP3A4 oxidation .
- BBB permeability : Use PAMPA-BBB assays; logPe values < -5 suggest poor CNS penetration despite in vitro receptor affinity .
- Metabolite identification : LC-MS/MS to detect N-dealkylation or hydroxylation products that may contribute to off-target effects .
What strategies validate conformational flexibility in solution vs. solid state?
Answer:
- Variable-temperature NMR : Monitor splitting of piperazine protons at 25–60°C to detect restricted rotation (Δδ > 0.2 ppm indicates rigidity) .
- SC-XRD vs. DFT : Compare experimental crystal structures (e.g., dihedral angles of 80° between acetamide and pyridone) with DFT-optimized geometries (RMSD < 0.5 Å validates accuracy) .
- NOESY spectroscopy : Detect through-space correlations between the fluorophenyl and methoxy groups to confirm preferred conformers in solution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
